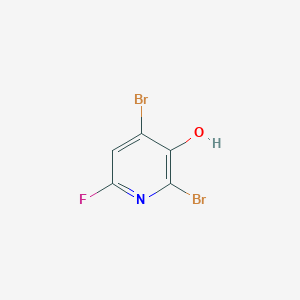
2,4-Dibromo-6-fluoropyridin-3-ol
説明
“2,4-Dibromo-6-fluoropyridin-3-ol” is a chemical compound with the CAS Number: 1421602-80-3. It has a molecular weight of 270.88 . The IUPAC name for this compound is 2,4-dibromo-6-fluoropyridin-3-ol . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-6-fluoropyridin-3-ol” is 1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
“2,4-Dibromo-6-fluoropyridin-3-ol” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis and Reactivity
- The synthesis of complex fluorinated pyridines, such as "2,4-Dibromo-6-fluoropyridin-3-ol," often involves halogenation and nucleophilic substitution reactions, highlighting the reactivity and versatility of halogenated pyridines in organic synthesis. For example, the study on the synthesis of fluoropyridines and their applications in Positron Emission Tomography (PET) imaging suggests the importance of fluorinated pyridines in medicinal chemistry and imaging technologies (Carroll, Nairne, & Woodcraft, 2007).
Photophysical Properties
- Research into the photophysical properties of pyridine derivatives, including studies on their fluorescence and application in organic light-emitting diodes (OLEDs), underscores the potential of halogenated pyridines in materials science. The development of blue fluorescent emitters for OLEDs application is an example where the electronic properties of such compounds are exploited (Lakshmanan, Shivaprakash, & Nair, 2015).
Catalysis and Chemosensors
- Halogenated pyridines have been utilized in catalysis and as building blocks for chemosensors. The synthesis of terpyridines and their metal complexes from pyridine derivatives demonstrates their application in catalysis, highlighting the role of such compounds in enabling chemical transformations and in the development of sensors for metal ions (Winter, Newkome, & Schubert, 2011).
Drug Development and Safety Analysis
- While the request explicitly excludes drug use and dosage, it's worth noting that research on fluoropyrimidines, closely related to the compound of interest, has contributed significantly to understanding drug metabolism and safety. Genotyping strategies to individualize fluoropyrimidine therapy based on DPD enzyme polymorphisms have improved patient safety and treatment efficacy (Deenen et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2,4-dibromo-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVJNAZWKGBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-fluoropyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





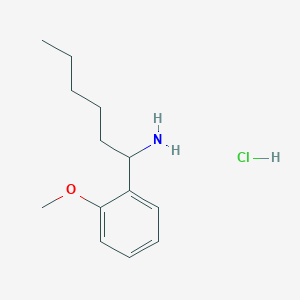
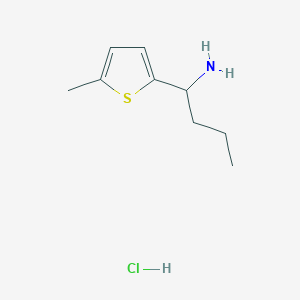





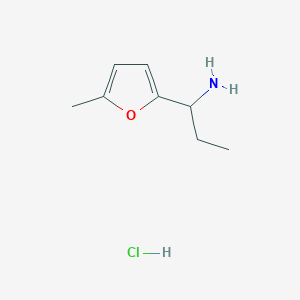

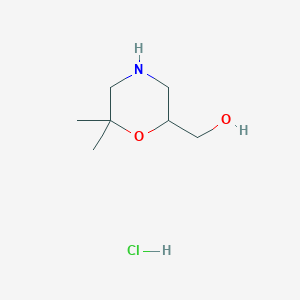
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
